molecular formula C13H18O3 B12955190 Ethyl 3-isopropyl-4-methoxybenzoate

Ethyl 3-isopropyl-4-methoxybenzoate

Cat. No.: B12955190
M. Wt: 222.28 g/mol
InChI Key: LJRAEWHLTMJPSK-UHFFFAOYSA-N
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Description

Ethyl 3-isopropyl-4-methoxybenzoate is a synthetic aromatic ester of interest in organic synthesis and medicinal chemistry research. While direct biological data is limited, its structural core is closely related to phenanthrene derivatives that have been synthesized and evaluated for significant antituberculosis activity . The 3-isopropyl-4-methoxyphenyl moiety is a key building block in constructing complex molecules like multicaulin and miltirone, which are known for their antimycobacterial properties . This suggests its potential application as a versatile chemical intermediate or precursor in pharmaceutical development, particularly for investigating new anti-infective agents. The compound's ester group offers a site for further chemical modification, such as hydrolysis to the corresponding acid or transformation into other functional groups, making it a flexible starting point for generating compound libraries for biological screening. This compound is intended for research purposes strictly in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-methoxy-3-propan-2-ylbenzoate

InChI

InChI=1S/C13H18O3/c1-5-16-13(14)10-6-7-12(15-4)11(8-10)9(2)3/h6-9H,5H2,1-4H3

InChI Key

LJRAEWHLTMJPSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)C(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Ethyl 3-isopropyl-4-methoxybenzoate

The most common and established method for synthesizing benzoate (B1203000) esters is the Fischer-Speier esterification. This reaction involves treating the corresponding carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Mechanism: The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of ethanol (B145695) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

Optimization Strategies: Since the reaction is in equilibrium, its optimization focuses on shifting the equilibrium towards the product side. Common strategies include:

Using a large excess of one reactant, typically the more economical ethanol, which also serves as the solvent. commonorganicchemistry.com

Removing water as it is formed, either through azeotropic distillation or by using a dehydrating agent.

Selecting an appropriate acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). ijstr.org

Microwave-assisted organic synthesis (MAOS) in sealed vessels has also been employed to accelerate esterification reactions, significantly reducing reaction times. researchgate.netresearchgate.net For substrates sensitive to strong acids, alternative methods like the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be utilized. commonorganicchemistry.com

The synthesis of the key precursor, 3-isopropyl-4-methoxybenzoic acid, is a critical step. Several multi-step pathways can be envisioned starting from simpler aromatic compounds.

From 4-Methoxybenzoic Acid (Anisic Acid): A plausible route starts with anisic acid. A Friedel-Crafts alkylation reaction can introduce the isopropyl group onto the aromatic ring. wikipedia.orgmt.com The methoxy (B1213986) group is an ortho-, para-director; therefore, direct isopropylation would likely yield the undesired 2-isopropyl isomer or require specific blocking strategies. A more controlled approach involves introducing a directing group. For instance, nitration of 4-alkoxybenzoic acid can yield the 3-nitro derivative, which could then be manipulated to introduce the isopropyl group, though this is a complex transformation. google.com

From Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde): A more practical and regioselective route starts from vanillin.

Protection/Alkylation: The phenolic hydroxyl group of vanillin is first alkylated to prevent interference in subsequent steps.

Introduction of the Isopropyl Group: The aldehyde functional group can be converted to a secondary alcohol (e.g., via a Grignard reaction with methylmagnesium bromide followed by oxidation) to form a ketone, which can then be further manipulated. A more direct approach might involve a Wittig-type reaction or other C-C bond-forming reactions at the aldehyde, followed by reduction and functional group interconversions to arrive at the isopropyl substituent.

Oxidation: The aldehyde group is then oxidized to a carboxylic acid. This is a common transformation in organic synthesis. chemicalbook.com

Esterification: The resulting 3-isopropyl-4-methoxybenzoic acid is then esterified with ethanol as described previously.

From Benzonitriles: Synthesis can also proceed via substituted benzonitriles. For example, a route analogous to the synthesis of 3-cyano-4-isopropoxybenzoic acid could be adapted. google.com This would involve starting with a suitably substituted phenol, introducing a cyano group at the 3-position, followed by hydrolysis of the nitrile to a carboxylic acid.

Novel and Green Synthesis Approaches for Benzoate Esters

Driven by the principles of green chemistry, recent research has focused on developing more sustainable and efficient esterification methods that minimize waste and avoid harsh conditions.

Modern catalysis offers alternatives to traditional mineral acids, focusing on reusability, milder conditions, and higher selectivity.

Solid Acid Catalysts: Heterogeneous catalysts, such as modified montmorillonite (B579905) K10 clay, offer advantages like easy separation from the reaction mixture and reusability. ijstr.orgepa.gov Phosphoric acid-activated montmorillonite K10 has been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org Other solid acids include zeolites and sulfated metal oxides. researchgate.net

Lewis Acid Catalysts: Lewis acids like organic titanates and bismuth(III) compounds have been investigated as effective esterification catalysts.

Deep Eutectic Solvents (DES): DES, such as a mixture of p-toluenesulfonic acid (HBD) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (HBA), can act as both the solvent and the catalyst. dergipark.org.tr These systems are attractive due to their low cost, ease of preparation, and environmentally friendly nature. dergipark.org.trdergipark.org.tr

Bimetallic Oxide Clusters: Recently, Rhodium-Ruthenium (RhRu) bimetallic oxide clusters have been developed as highly efficient catalysts for ester synthesis through C-H bond activation, using molecular oxygen as the only oxidant and producing water as the sole byproduct. labmanager.com

Catalyst TypeExample(s)Typical ConditionsAdvantagesReference(s)
Mineral AcidH₂SO₄, TsOHExcess alcohol, refluxLow cost, effective ijstr.org
Solid AcidMontmorillonite K10, ZeolitesSolvent-free, refluxReusable, easy separation, eco-friendly ijstr.orgresearchgate.net
Deep Eutectic Solvent (DES)p-TSA + BTEACBatch reactor, 55-75°CDual solvent-catalyst, reusable, low cost dergipark.org.tr
Bimetallic ClusterRhRuOₓ/CMolecular oxygen as oxidantHigh activity, green (water is only byproduct) labmanager.com

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing reactions to proceed under mild conditions using visible light as an energy source. nih.govnih.gov

Photoacid Catalysis: Certain molecules, known as photoacids, become more acidic in their excited state after absorbing light. Eosin Y, for example, can be activated by visible light to catalyze the esterification of carboxylic acids. The mechanism may involve a proton-coupled electron transfer (PCET) to facilitate the reaction. doi.org Another approach uses arylazo sulfones as sulfonic acid precursors, which generate the acid catalyst upon irradiation. bohrium.com

Photocatalyst-Free Methods: Some reactions can proceed without an external photocatalyst. For instance, the cross-dehydrogenative coupling of aldehydes with phenols can be induced by visible light, where the phenolate (B1203915) itself acts as both a substrate and a photosensitizer. acs.org

Heterogeneous Photocatalysis: Graphitic carbon nitride supporting palladium nanoparticles (Pd@g-C₃N₄) has been used as a heterogeneous catalyst for the direct oxidative esterification of alcohols via photocatalytic C-H activation under visible light. nih.gov These methods harness light energy to drive reactions that are often challenging under thermal conditions. nih.gov

Derivatization Chemistry and Functional Group Transformations

This compound contains two primary functional sites for further transformation: the ester group and the substituted aromatic ring.

Reactions at the Ester Moiety (e.g., Hydrolysis, Reduction)

The ethyl ester group is a key reactive site in this compound, susceptible to nucleophilic attack at the carbonyl carbon.

Hydrolysis:

The most common reaction of the ester moiety is hydrolysis, which involves the cleavage of the ester bond to yield the corresponding carboxylic acid and ethanol. This transformation can be catalyzed by either acid or base.

Alkaline Hydrolysis (Saponification): This is a widely used method for the hydrolysis of esters. The reaction with a base, such as sodium hydroxide (B78521), is essentially irreversible and typically follows second-order kinetics. chemrxiv.orgresearchgate.net The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion to form 3-isopropyl-4-methoxybenzoic acid, which is subsequently deprotonated by the base to form the corresponding carboxylate salt. Acidification of the reaction mixture then yields the free carboxylic acid. The reaction rate can be influenced by factors such as temperature and the concentration of the reactants. researchgate.netaustinpublishinggroup.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the carboxylic acid and ethanol. This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water.

A comparative representation of these hydrolysis reactions is presented in the table below.

Reaction Condition Products Key Features
Alkaline Hydrolysis (e.g., NaOH, H₂O, heat) 3-isopropyl-4-methoxybenzoate salt, EthanolIrreversible, Second-order kinetics
Acid-Catalyzed Hydrolysis (e.g., H₃O⁺, H₂O, heat) 3-isopropyl-4-methoxybenzoic acid, EthanolReversible

Reduction:

The ester group can be reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, LiAlH₄, can effectively reduce the ester to 3-isopropyl-4-methoxybenzyl alcohol. The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon.

The general scheme for the reduction of the ester moiety is as follows:

This compound + LiAlH₄ → 3-isopropyl-4-methoxybenzyl alcohol + Ethanol

Transformations on the Aromatic Ring (e.g., Nucleophilic Substitution, Oxidation)

The reactivity of the aromatic ring in this compound is influenced by the directing effects of the isopropyl and methoxy substituents. The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, while the isopropyl group is a weak activating group and also an ortho-, para-director.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the benzene (B151609) ring of this compound is generally challenging. Aromatic rings are electron-rich and thus not susceptible to attack by nucleophiles unless they are substituted with strong electron-withdrawing groups. The methoxy group, being an electron-donating group, further deactivates the ring towards nucleophilic attack. Therefore, direct displacement of a group on the ring by a nucleophile is not a facile process under standard conditions.

Oxidation:

The aromatic ring itself is generally resistant to oxidation under mild conditions. However, the isopropyl side chain can be susceptible to oxidation.

Oxidation of the Isopropyl Group: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under heating, can oxidize the isopropyl group. pearson.comyoutube.comchegg.com For an alkylbenzene to be oxidized to a carboxylic acid, the benzylic carbon (the carbon atom attached to the benzene ring) must have at least one hydrogen atom. In the case of the isopropyl group, the benzylic carbon has one hydrogen. Therefore, vigorous oxidation would likely lead to the formation of 4-methoxy-3-carboxybenzoic acid, cleaving the isopropyl group.

The table below summarizes the expected outcomes of these transformations.

Reaction Type Reagents Expected Major Product Remarks
Nucleophilic Aromatic Substitution Typical NucleophilesNo reactionThe electron-rich aromatic ring is not susceptible to nucleophilic attack.
Oxidation of Isopropyl Group KMnO₄, heat4-methoxy-3-carboxybenzoic acidRequires a hydrogen atom on the benzylic carbon. youtube.com
Nitration HNO₃, H₂SO₄Mixture of nitro-substituted productsCan lead to nitrodeisopropylation. rsc.org

It is noteworthy that under certain conditions, such as nitration with nitric acid in sulfuric acid, ipso-attack at the isopropyl-substituted position can occur, leading to nitrodeisopropylation. rsc.org

Stereoselective Synthesis Considerations for Related Analogues

The structure of this compound itself is achiral. However, the synthesis of chiral analogues, for example, by introducing a stereocenter in the isopropyl group or by substitution with a chiral moiety, requires stereoselective synthetic methods.

Strategies for Introducing Chirality:

Several strategies can be employed for the stereoselective synthesis of related chiral benzoic acid derivatives:

Chiral Resolution: This is a classical method for separating a racemic mixture of a chiral carboxylic acid. wikipedia.orglibretexts.org This would involve the synthesis of a racemic mixture of a chiral analogue of 3-isopropyl-4-methoxybenzoic acid, followed by reaction with a chiral resolving agent (a chiral amine or alcohol) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. Finally, the resolving agent is removed to yield the pure enantiomers of the carboxylic acid, which can then be esterified.

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer of a chiral analogue. This could be achieved through various methods:

Catalytic Enantioselective Alkylation: Chiral catalysts can be used to introduce an alkyl group stereoselectively. For instance, enantioselective Friedel-Crafts alkylation of anisole (B1667542) derivatives has been reported. chemrxiv.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

The following table outlines some of these stereoselective approaches.

Method Description Example Application
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers. wikipedia.orglibretexts.orgSeparation of a racemic mixture of a chiral benzoic acid derivative using a chiral amine.
Catalytic Asymmetric Synthesis Use of a chiral catalyst to favor the formation of one enantiomer over the other.Enantioselective Friedel-Crafts alkylation to introduce a chiral side chain. chemrxiv.org
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction.A chiral auxiliary attached to the benzoic acid could direct the stereoselective addition to a prochiral center.

The choice of method would depend on the specific structure of the desired chiral analogue and the availability of starting materials and reagents.

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For Ethyl 3-isopropyl-4-methoxybenzoate, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed for a complete structural assignment.

While specific experimental data for this compound is not publicly available, a detailed prediction of its NMR spectra can be constructed based on the analysis of its structural analogues, such as 3-isopropyl-4-methoxybenzonitrile (B8800396) and various ethyl benzoates nih.gov.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule.

Ethyl Ester Group: This group will produce a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet, shifted downfield due to the adjacent oxygen, would likely appear around δ 4.3 ppm. The triplet would be found further upfield, around δ 1.3 ppm.

Aromatic Protons: The benzene (B151609) ring has three protons in unique chemical environments. Their signals are influenced by the electronic effects of the substituents. The proton at the C5 position, situated between the ester and methoxy (B1213986) groups, is expected to be a doublet around δ 6.9 ppm. The proton at C2, adjacent to the ester group, would likely appear as a doublet around δ 7.8 ppm. The proton at C6, next to the isopropyl group, would present as a doublet of doublets in the region of δ 7.7 ppm.

Isopropyl Group: The methine proton (-CH-) of the isopropyl group will appear as a septet around δ 3.3 ppm. The six equivalent methyl protons (-CH(CH₃)₂) will produce a doublet around δ 1.2 ppm nih.gov.

Methoxy Group: The three protons of the methoxy group (-OCH₃) will generate a sharp singlet, expected around δ 3.9 ppm nih.gov.

Predicted ¹H NMR Data Table

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8 d 1H Ar-H (C2)
~7.7 dd 1H Ar-H (C6)
~6.9 d 1H Ar-H (C5)
~4.3 q 2H -OCH₂CH₃
~3.9 s 3H -OCH₃
~3.3 sept 1H -CH(CH₃)₂
~1.3 t 3H -OCH₂CH₃

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and is expected to appear at approximately δ 166 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the ester group (C1) and the methoxy group (C4) would be found around δ 123 ppm and δ 160 ppm, respectively. The carbon bearing the isopropyl group (C3) is predicted around δ 138 ppm nih.gov. The remaining carbons (C2, C5, C6) would resonate between δ 110 and δ 132 ppm nih.gov.

Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) is expected around δ 61 ppm, while the methyl carbon (-OCH₂CH₃) would be at approximately δ 14 ppm.

Isopropyl Carbons: The methine carbon (-CH(CH₃)₂) is predicted to be around δ 27 ppm, and the two equivalent methyl carbons (-CH(CH₃)₂) would appear near δ 22 ppm nih.gov.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected at about δ 55 ppm nih.gov.

Predicted ¹³C NMR Data Table

Chemical Shift (δ, ppm) Assignment
~166 C=O (Ester)
~160 C4 (Ar, C-OCH₃)
~138 C3 (Ar, C-isopropyl)
~132 C6 (Ar, CH)
~129 C2 (Ar, CH)
~123 C1 (Ar, C-COO)
~110 C5 (Ar, CH)
~61 -OCH₂CH₃
~55 -OCH₃
~27 -CH(CH₃)₂
~22 -CH(CH₃)₂

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY and HMBC are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). For this compound, key COSY correlations would be expected between:

The methylene quartet and the methyl triplet of the ethyl group.

The isopropyl methine septet and the methyl doublet.

Adjacent aromatic protons (e.g., H5 with H6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton. Key HMBC correlations would confirm:

The connection of the ethyl group to the carbonyl carbon.

The connection of the carbonyl group to the aromatic ring (C1).

The positions of the substituents on the aromatic ring, for example, by observing correlations from the methoxy protons to C4 and from the isopropyl methine proton to C3, C2, and C4.

Mass Spectrometry (MS) Techniques in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular weight: 222.28 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 222. The fragmentation would likely follow patterns characteristic of aromatic esters tdx.catarizona.eduyoutube.com.

Key fragmentation pathways would include:

Loss of the ethoxy group (-OC₂H₅): This would lead to the formation of a prominent 3-isopropyl-4-methoxybenzoyl cation at m/z 177. This is often a very stable and abundant ion in the spectra of ethyl benzoates.

Loss of an ethyl radical (-C₂H₅): Resulting in an ion at m/z 193.

Loss of formaldehyde (B43269) (-CH₂O) from the methoxy group: This could occur from the molecular ion or major fragments.

Cleavage of the isopropyl group: Loss of a methyl radical (-CH₃) from the isopropyl group would give a fragment at m/z 207. Loss of the entire isopropyl group (-C₃H₇) would result in a fragment at m/z 179.

Predicted Major Mass Spectrometry Fragments

m/z Identity
222 Molecular Ion [M]⁺
207 [M - CH₃]⁺
193 [M - C₂H₅]⁺
179 [M - C₃H₇]⁺

X-ray Crystallography and Solid-State Structural Analysis for Benzoate (B1203000) Analogues

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, analysis of related benzoate analogues provides insight into its likely solid-state conformation eurjchem.commdpi.com.

In many substituted ethyl benzoate structures, the planarity of the molecule is a key feature. The ester group, however, can be twisted out of the plane of the aromatic ring due to steric hindrance from adjacent substituents mdpi.com. In the case of this compound, the bulky isopropyl group at the C3 position would likely cause the ethyl ester group to rotate significantly out of the plane of the benzene ring. This rotation would minimize steric repulsion but would also reduce the electronic conjugation between the carbonyl group and the aromatic system mdpi.com.

Studies on compounds like ethyl 2,6-dimethoxybenzoate have shown that ortho substituents force the ester group to be nearly perpendicular to the aromatic ring mdpi.com. A similar, though perhaps less pronounced, effect would be expected from the isopropyl group at the C3 position of the target molecule. Intermolecular interactions in the crystal lattice would likely be dominated by van der Waals forces and potentially weak C-H···O hydrogen bonds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The spectra of this compound would be characterized by several key absorption bands cdnsciencepub.comnih.govresearchgate.net.

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl group is expected in the IR spectrum around 1710-1730 cm⁻¹.

C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester linkage (Ar-CO-O) would appear in the 1250-1300 cm⁻¹ region, while the O-C stretch (O-CH₂CH₃) would be found around 1100-1150 cm⁻¹. The aryl ether C-O stretch of the methoxy group would also contribute to this region.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl and isopropyl groups would be observed as strong bands in the 2850-2980 cm⁻¹ range.

Out-of-Plane Bending: The substitution pattern on the benzene ring would give rise to characteristic C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050 C-H Stretch Aromatic
2850-2980 C-H Stretch Aliphatic (Ethyl, Isopropyl)
1710-1730 C=O Stretch Ester
1450-1600 C=C Stretch Aromatic Ring
1250-1300 C-O Stretch Ester (Ar-CO-O)
1100-1150 C-O Stretch Ester (O-Alkyl) & Ether

Table of Compounds Mentioned

Compound Name
This compound
3-isopropyl-4-methoxybenzonitrile
Ethyl benzoate

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into the nature of its chromophores and the electronic environment of its constituent atoms.

In the case of aromatic esters like this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions associated with the benzene ring and the carbonyl group of the ester function. The benzene ring itself exhibits characteristic π → π* transitions. The presence of substituents on the ring, such as the isopropyl, methoxy, and ethyl ester groups, can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The methoxy group (-OCH₃), being an auxochrome with lone pairs of electrons on the oxygen atom, can participate in resonance with the benzene ring. This delocalization of electrons, often referred to as the +R (or +M) effect, increases the electron density of the aromatic system and can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. Similarly, the ester group (-COOEt) can also influence the electronic spectrum.

For structurally related compounds, such as ethyl 3-methoxybenzoate and ethyl 3,4-dimethoxybenzoate, UV-Vis absorption maxima have been reported, which can provide an estimation of the expected absorption regions for this compound. For instance, ethyl 3-methoxybenzoate shows absorption maxima at 252 nm and 299 nm. The additional isopropyl group at the 3-position and the methoxy group at the 4-position in the target molecule would be expected to further modulate these absorption characteristics.

A detailed analysis of the UV-Vis spectrum of this compound would require experimental measurement. The resulting data, including the λmax and molar absorptivity values, would be instrumental in confirming the electronic structure and understanding the influence of the specific substitution pattern on the electronic transitions of the molecule.

Compound Nameλmax (nm)
Ethyl 3-methoxybenzoate252, 299
Ethyl 3,4-dimethoxybenzoateNot specified
This compoundData not available

Computational and Theoretical Chemistry

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are essential for determining the three-dimensional structure and electronic landscape of Ethyl 3-isopropyl-4-methoxybenzoate. These calculations can predict key molecular properties with high accuracy.

Detailed computational analysis yields the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The distribution of electrons within the molecule is described by calculating atomic charges and generating a Molecular Electrostatic Potential (MEP) map. The MEP map is particularly insightful as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For instance, the negative potential around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group suggests these are primary sites for hydrogen bonding. nih.gov

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity.

Table 1: Predicted Molecular Properties of this compound

Property Predicted Value Method
Formula C14H20O3 ---
Molecular Weight 236.31 g/mol ---
HOMO Energy -6.5 eV DFT/B3LYP
LUMO Energy -0.8 eV DFT/B3LYP
HOMO-LUMO Gap 5.7 eV DFT/B3LYP
Dipole Moment 2.5 D DFT/B3LYP

| XLogP3 | 3.5 | --- |

Note: The values in this table are representative and would be formally determined through specific computational studies.

Molecular Dynamics Simulations and Conformational Analysis

This compound possesses significant conformational flexibility due to the presence of several rotatable single bonds, specifically within the ethyl and isopropyl substituents and the ester linkage. Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time, providing a detailed view of this flexibility. nih.gov

By simulating the molecule's behavior in a solvent (like water or an organic solvent) or within a protein's binding site, MD can map the conformational landscape and identify the most stable, low-energy conformations. nih.gov This analysis is crucial for understanding how the molecule adapts its shape to interact with its environment, which is a key aspect of its biological activity and chemical reactivity. Conformational analysis helps determine the range of shapes the molecule can adopt and the energy barriers between different conformations. ucalgary.ca

Structure-Reactivity Relationships (SAR) through Computational Modeling

Computational modeling is instrumental in establishing Structure-Activity Relationships (SAR), which link a molecule's chemical structure to its biological or chemical effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical equations that correlate the chemical structure of a series of compounds with a specific activity, such as inhibitory potency or reaction rate. researchgate.netepfl.ch For benzoate (B1203000) analogues, a QSAR model could be developed to predict their anti-juvenile hormone activity, for example. elsevierpure.com

The process involves calculating a wide range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, including its topology, electronic properties, and shape. researchgate.net Genetic algorithms or multiple linear regression can then be used to select the most relevant descriptors and build a predictive model. researchgate.net

A hypothetical QSAR equation might look like: Activity = c₀ + (c₁ * LogP) + (c₂ * Dipole) - (c₃ * HOMO-LUMO Gap)

Where 'c' represents coefficients determined by the statistical analysis. Such models are valuable for predicting the activity of new, unsynthesized benzoate analogues, guiding the design of more potent compounds. mdpi.com

Table 2: Examples of Descriptors Used in QSAR Models for Benzoate Analogues

Descriptor Class Example Descriptors Description
Electronic HOMO/LUMO Energies, Atomic Charges Describes electron distribution and reactivity.
Thermodynamic Enthalpy of Formation, Gibbs Free Energy Relates to the stability of the molecule. chemeo.com
Topological Wiener Index, Kier & Hall Indices Quantifies molecular size, shape, and branching.

| Physicochemical | LogP, Molar Refractivity | Describes hydrophobicity and polarizability. |

Computational methods can predict the likelihood and outcome of chemical reactions. google.com For this compound, this could involve modeling its hydrolysis or oxidation. By calculating the potential energy surface for a proposed reaction, chemists can identify the transition states and intermediates, and determine the activation energy. tdx.cat A lower activation energy implies a faster reaction. This approach has been used to study the hydrolysis of benzoate esters and the oxidation of similar compounds by enzymes like cytochrome P450. nih.govnih.gov These predictive models are crucial for understanding the metabolic fate of the compound and its stability under various conditions.

Docking Studies and Ligand-Target Interaction Modeling

To understand the molecular mechanisms behind a compound's biological activity, molecular docking simulations are employed. escholarship.org These simulations predict the preferred orientation of a ligand (this compound) when bound to a target protein, such as an enzyme or receptor. google.com

For instance, docking studies of similar molecules like 4-methoxybenzoate (B1229959) into cytochrome P450 enzymes have provided detailed insights into their binding. researchgate.net A hypothetical docking of this compound into a similar active site would likely show specific interactions. The carboxyl group could form strong hydrogen bonds with positively charged or polar amino acid residues like Arginine (Arg) or Serine (Ser). researchgate.net The aromatic ring and the isopropyl group would likely engage in hydrophobic (van der Waals) interactions with nonpolar residues such as Phenylalanine (Phe) and Valine (Val). researchgate.net The methoxy group's position is critical and often orients towards the enzyme's reactive center (e.g., the heme iron), predisposing it for reactions like demethylation. researchgate.netresearchgate.net

Table 3: Hypothetical Ligand-Target Interactions for this compound from a Docking Study

Moiety of Ligand Interacting Residue(s) Type of Interaction
Carbonyl Oxygen (Ester) Arginine, Serine Hydrogen Bond
Methoxy Group Heme Iron, Phenylalanine Coordination, Hydrophobic
Benzene (B151609) Ring Phenylalanine, Leucine π-π Stacking, Hydrophobic
Isopropyl Group Valine, Alanine Hydrophobic

| Ethyl Group (Ester) | Alanine, Isoleucine | Hydrophobic |

Note: This table is a hypothetical representation based on docking studies of analogous compounds. researchgate.net

Mechanistic Investigations using Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical and biochemical reactions. rsc.orgethz.ch By modeling the entire reaction pathway, researchers can characterize transient species like transition states, which are impossible to observe experimentally. tdx.cat

A relevant example is the O-demethylation of the methoxy group, a common metabolic reaction catalyzed by cytochrome P450 enzymes. researchgate.net Computational studies can model this process in detail. The first step, hydrogen abstraction from the methyl group by the activated oxygen species of the heme, can be modeled to find the transition state structure and its associated energy barrier. Subsequent steps, such as the collapse of the unstable intermediate to form a hydroxylated product and formaldehyde (B43269), can also be mapped out. nih.gov These mechanistic insights are fundamental to understanding how the molecule is processed in biological systems and for designing analogues with different metabolic stabilities. escholarship.org

Investigation of Molecular Interactions and Biological Activity Mechanisms

Enzyme Inhibition and Modulation Mechanisms

Interaction with Enzymatic Pathways Relevant to Antituberculosis Agents

No studies were identified that investigate the direct interaction of Ethyl 3-isopropyl-4-methoxybenzoate with enzymatic pathways relevant to antituberculosis agents. Its role is confined to being a starting material in synthetic chemistry routes aimed at producing other active compounds. nih.govresearchgate.net

Ligand Binding to Specific Receptors (e.g., Androgen Receptor, Discoidin Domain Receptors)

There is no available research or data on the binding affinity or interaction of this compound with the androgen receptor or discoidin domain receptors.

Antimicrobial and Antiprotozoal Activity at the Molecular Level

Inhibition of Pathogen Proliferation Mechanisms (e.g.,Mycobacterium tuberculosis,Toxoplasma gondii)

No evidence exists in the reviewed literature to suggest that this compound inhibits the proliferation of Mycobacterium tuberculosis or Toxoplasma gondii. Research is focused on the derivatives synthesized from this compound, not the compound itself. nih.govresearchgate.net

Structure-Mechanism Correlations for Antimicrobial Effects

Specific structure-mechanism or structure-activity relationship (SAR) studies for the antimicrobial effects of this compound are not available.

Environmental Chemistry and Biotransformation Pathways

Microbial Degradation Mechanisms of Aromatic Esters

Microorganisms play a crucial role in the breakdown of aromatic compounds in the environment. nih.govniscpr.res.in The degradation of aromatic esters involves a series of enzymatic reactions that ultimately convert the parent compound into central metabolites that can be used for microbial growth. frontiersin.org

The microbial breakdown of aromatic compounds can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. scispace.comunesp.br

Aerobic Degradation: In the presence of oxygen, bacteria employ oxygenases to initiate the degradation process. unesp.brresearchgate.net Monooxygenases and dioxygenases are key enzymes that hydroxylate the aromatic ring, making it susceptible to cleavage. unesp.brnih.gov For an aromatic ester, the initial step often involves the hydrolysis of the ester bond by esterases, releasing the corresponding alcohol (ethanol) and a substituted benzoic acid (3-isopropyl-4-methoxybenzoic acid). This resulting carboxylic acid then undergoes further degradation. The degradation of similar methoxybenzoate compounds, such as o-methoxybenzoate, has been shown to proceed through demethylation to form a hydroxylated intermediate, which is then subject to ring cleavage. psu.eduresearchgate.net

Anaerobic Degradation: In the absence of oxygen, different strategies are employed by microorganisms. nih.govniscpr.res.in The degradation of aromatic compounds under anaerobic conditions is often a slower process and is typically coupled with the reduction of alternative electron acceptors like nitrate (B79036) or sulfate. nih.govmpg.deasm.org The central strategy involves the activation of the aromatic ring, often by its conversion to a coenzyme A (CoA) thioester. mpg.dekarger.com For instance, benzoate (B1203000) and its derivatives are commonly channeled into the benzoyl-CoA pathway. mpg.denih.gov Following activation, the aromatic ring is dearomatized through reductive steps before ring cleavage occurs. nih.gov

A variety of microorganisms have been identified with the ability to degrade aromatic compounds. These can be individual strains or consortia where different members carry out sequential steps in the degradation pathway.

Magnetospirillum sp. strain pMbN1 : This novel alphaproteobacterium is a facultative anaerobe isolated from freshwater sediments. nih.govmpg.de It is notable for its ability to degrade 4-methylbenzoate under nitrate-reducing conditions. nih.govasm.org While it can utilize a range of benzoate derivatives, it shows a specialization for these compounds over other hydrocarbons. mpg.dekarger.com This strain is phylogenetically distinct from the more commonly studied Aromatoleum, Azoarcus, and Thauera genera, which also contain aromatic-degrading species. mpg.deasm.org Magnetospirillum sp. strain pMbN1 possesses distinct pathways for the anaerobic degradation of both 4-methylbenzoate and benzoate. karger.com

Pseudomonas sp. : Strains of Pseudomonas are well-known for their metabolic versatility in degrading aromatic hydrocarbons. For example, Pseudomonas desmolytica and Pseudomonas convexa have been shown to degrade isopropylbenzene, producing intermediates like 3-isopropylcatechol. tandfonline.com This suggests that the isopropyl group of Ethyl 3-isopropyl-4-methoxybenzoate could be a point of enzymatic attack.

Arthrobacter and Pantotea Consortium : A stable consortium of Arthrobacter oxydans and Pantotea agglomerans has been shown to be effective in mineralizing o-methoxybenzoate. psu.eduresearchgate.net The concerted action of both microbes was necessary for the initial demethylation to salicylate (B1505791) and subsequent hydroxylation to gentisate, which was then degraded by the Arthrobacter strain. psu.eduresearchgate.net This highlights the importance of microbial cooperation in the breakdown of complex aromatic compounds.

Burkholderia cepacia : A strain of B. cepacia isolated from soil has demonstrated the ability to hydrolyze methyl aromatic esters. oup.com This indicates the presence of esterases capable of cleaving the ester bond, a critical first step in the degradation of compounds like this compound.

Brevibacterium imperiale : This bacterium has been used for the chemoselective hydrolysis of aromatic dicarboxylic esters to produce monoesters. researchgate.net This further exemplifies the role of microbial esterases in the initial transformation of aromatic esters.

Table 1: Examples of Microbial Strains Involved in Aromatic Ester Degradation and their Characteristics

Microbial Strain/ConsortiumKey CharacteristicsRelevant Degradation Pathways
Magnetospirillum sp. strain pMbN1Facultative anaerobe, denitrifyingAnaerobic degradation of benzoate derivatives via benzoyl-CoA pathway
Pseudomonas sp.Aerobic, metabolically versatileOxidation of isopropyl-substituted aromatic hydrocarbons
Arthrobacter and PantoteaGram-positive and Gram-negative consortiumCooperative degradation of methoxybenzoates, involving demethylation
Burkholderia cepaciaSoil bacteriumHydrolysis of methyl aromatic esters
Brevibacterium imperialeBacteriumChemoselective hydrolysis of aromatic diesters

The breakdown of aromatic esters follows specific enzymatic pathways.

Ester Hydrolysis : The initial step in the degradation of an aromatic ester is the cleavage of the ester linkage by a class of enzymes called esterases or lipases . nih.govnih.gov This hydrolysis reaction yields an alcohol and a carboxylic acid. For this compound, this would result in ethanol (B145695) and 3-isopropyl-4-methoxybenzoic acid. The activity of these enzymes can be influenced by pH and temperature. researchgate.net Some esterases exhibit broad substrate specificity, while others are more selective. oup.comnih.gov

Ring Cleavage : Following the initial hydrolysis, the resulting aromatic carboxylic acid undergoes ring cleavage.

Aerobic Ring Cleavage : Under aerobic conditions, the aromatic ring is typically hydroxylated by monooxygenases or dioxygenases to form catecholic intermediates. unesp.brnih.gov These intermediates are then cleaved by dioxygenases through either ortho or meta cleavage pathways, breaking open the aromatic ring and forming aliphatic products that can enter central metabolic pathways. unesp.br

Anaerobic Ring Cleavage : In the absence of oxygen, the aromatic ring is first activated to its benzoyl-CoA derivative by a CoA ligase . nih.govkarger.com The ring is then reduced by a benzoyl-CoA reductase before being cleaved hydrolytically. nih.gov

Photodegradation and Chemical Stability in Environmental Matrices

Beyond microbial action, abiotic factors such as sunlight can contribute to the degradation of aromatic esters.

Photodegradation : The absorption of UV radiation can lead to the breakdown of aromatic compounds. The photodegradation of benzoic acid, a potential metabolite, has been reported to potentially produce benzene (B151609) under certain conditions, although this is considered unlikely at typical environmental concentrations. cir-safety.org Studies on phthalate (B1215562) esters, which are structurally similar, show that UV light can cleave bonds in the aromatic ring and the aliphatic chain. frontiersin.orgnih.gov The presence of photosensitizers or photocatalysts like titanium dioxide (TiO2) can significantly enhance the rate of photodegradation. frontiersin.orgnih.gov The calculated atmospheric photodegradation half-life for methyl benzoate is estimated to be around 64.5 hours. scbt.com

Chemical Stability : The stability of aromatic esters in water is influenced by pH. Hydrolysis is a key degradation pathway, with the rate increasing at higher pH values. For example, the calculated hydrolysis half-life for methyl p-methylbenzoate is 1.1 years at pH 8 and 10.8 years at pH 7. scbt.com The ester group is generally stable, but can be hydrolyzed under specific conditions, including the presence of certain enzymes. scbt.com

Metabolite Identification and Fate Tracking

Identifying the intermediate products of degradation is crucial for understanding the complete environmental fate of a compound.

Potential Metabolites : Based on analogous compounds, the degradation of this compound is expected to produce a series of metabolites.

3-isopropyl-4-methoxybenzoic acid and ethanol : These would be the initial products of ester hydrolysis.

3-isopropyl-4-hydroxybenzoic acid (protocatechuic acid derivative) : This would result from the demethylation of the methoxy (B1213986) group, a common step in the degradation of methoxylated aromatic compounds. psu.eduresearchgate.net

Catecholic intermediates : Further hydroxylation of the aromatic ring would lead to catechol-like structures. tandfonline.com

Ring cleavage products : Subsequent enzymatic action would break open the aromatic ring, forming various aliphatic acids. tandfonline.com

Phthalic acid : In the degradation of some polycyclic aromatic hydrocarbons (PAHs), phthalic acid has been identified as a metabolite. nih.gov

Bioavailability and Transport Mechanisms in Environmental Systems

The extent to which a compound can be taken up by organisms or transported within the environment is known as its bioavailability.

Sorption and Transport : In soil and sediment, aromatic compounds tend to adsorb to organic matter and clay particles. nih.govnih.govresearchgate.net This sorption can reduce their bioavailability to microorganisms, thereby slowing down the rate of degradation. nih.gov The transport of these compounds is influenced by their water solubility and their tendency to partition into different environmental compartments. More hydrophobic compounds have a greater affinity for soil organic matter. mdpi.com

Factors Affecting Bioavailability : Bioavailability is influenced by several factors, including soil type, organic matter content, pH, and the presence of other substances. researchgate.netmdpi.com The physical structure of the soil, such as the size of soil aggregates, can also limit the access of microorganisms to the contaminant. researchgate.net The bioavailability of a compound is often linked to its desorption rate from solid phases into the aqueous phase where it can be taken up by microbes. nih.gov

Analytical Method Development for Research Applications

Chromatographic Separations

Chromatography, a cornerstone of analytical chemistry, separates components of a mixture for subsequent analysis. The choice of technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like Ethyl 3-isopropyl-4-methoxybenzoate. Method development involves the systematic optimization of parameters such as the stationary phase, mobile phase composition, and detector settings to achieve the desired separation.

The two primary modes of HPLC, reversed-phase (RP) and normal-phase (NP), are both applicable to the analysis of this compound. The selection between these modes depends on the sample matrix and the specific goals of the analysis.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC, utilizing a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (commonly mixtures of water with acetonitrile (B52724) or methanol). In RP-HPLC, non-polar compounds are retained longer on the column. This compound, being a moderately non-polar ester, is well-suited for this technique. The elution order is generally from most polar to least polar compounds. uv.eswfu.edu For instance, in the analysis of related aromatic esters, RP-HPLC with a LiChrosorb RP-18 column and an ethanol-water mobile phase has proven effective for separating isomers and impurities. tandfonline.com

Normal-Phase (NP) HPLC: In contrast to RP-HPLC, normal-phase chromatography employs a polar stationary phase (such as silica) and a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate). wfu.edukcl.ac.uk This mode separates compounds based on their polarity, with less polar compounds eluting first. NP-HPLC can offer different selectivity compared to RP-HPLC and may be advantageous for resolving certain impurities or when the sample is dissolved in a non-polar solvent.

When switching between reversed-phase and normal-phase modes, it is essential to use an intermediate solvent like isopropyl alcohol (IPA) to flush the column and prevent solvent immiscibility. windows.net

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterReversed-Phase (RP) MethodNormal-Phase (NP) Method
Stationary PhaseC18 (Octadecylsilane)Silica (SiO2)
Mobile PhaseAcetonitrile/Water or Methanol/WaterHexane/Ethyl Acetate (B1210297) or Heptane/Isopropanol
Elution PrincipleLeast polar compounds elute lastMost polar compounds elute last
DetectorUV-Vis (e.g., at 254 nm)UV-Vis (e.g., at 254 nm)

This compound is an achiral molecule, meaning it does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiral chromatography for the purpose of stereoisomer analysis is not applicable to this specific compound.

However, for structurally related compounds that are chiral, such as the pyrethroid insecticide fenpropathrin (B1672528), chiral chromatography is an indispensable analytical technique. Research has demonstrated the successful separation of fenpropathrin enantiomers using polysaccharide-based chiral stationary phases (CSPs) like Lux Cellulose-3 and Chiralpak columns under reversed-phase conditions. rsc.orgresearchgate.net These methods are crucial for pharmacokinetic studies and for assessing the enantioselective degradation of such compounds in the environment. rsc.orgresearchgate.netnih.gov The separation of stereoisomers is vital because enantiomers of a chiral compound can exhibit different biological activities and toxicological profiles.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds that are thermally stable. Given its ester structure, this compound is amenable to GC analysis.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile organic compounds. In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.

Qualitative Analysis: The primary strength of GC-MS in qualitative analysis is its ability to provide structural information. The mass spectrometer fragments the analyte molecule into a unique pattern of ions, known as a mass spectrum. This spectrum serves as a chemical fingerprint that can be compared against spectral libraries (e.g., NIST, Wiley) for positive identification. The synthesis of this compound from its corresponding benzonitrile (B105546) precursor would typically be confirmed using characterization techniques including GC-MS to verify the structure and purity of the final product. nih.govresearchgate.net

Quantitative Analysis: For quantitative analysis, a specific ion (or ions) characteristic of the target compound is monitored. The abundance of this ion is proportional to the concentration of the compound in the sample. This is often performed using an internal standard method to ensure high accuracy and precision. GC-MS methods have been established for the residue analysis of various aromatic compounds in complex matrices, achieving low limits of detection (LOD) and quantification (LOQ). researchgate.netsemanticscholar.org

Table 2: Illustrative GC-MS Method Parameters for this compound

ParameterTypical Setting
GC ColumnVF-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Inlet Temperature250 °C
Oven ProgramInitial 70 °C, ramp at 15 °C/min to 290 °C, hold for 10 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap
Scan Range50-450 amu (for qualitative full-scan mode)

Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced analytical technique that provides significantly enhanced separation power compared to conventional one-dimensional GC. It is employed for the detailed analysis of highly complex mixtures containing hundreds or thousands of individual components. cdc.gov The technique uses two different columns with orthogonal separation mechanisms, allowing for a much greater resolution of individual analytes.

While GCxGC is a powerful tool, its application is generally reserved for samples of extreme complexity, such as petroleum fractions, essential oils, or environmental extracts containing numerous co-eluting compounds. For the analysis of a synthesized standard like this compound, either in pure form or in a simple mixture, conventional GC-MS provides sufficient resolution and is the more common and practical choice. The use of GCxGC would typically be unnecessary unless the compound was a minor component in an exceptionally complex matrix where co-elution with interfering substances is a major challenge. cdc.gov

Gas Chromatography (GC) Techniques

Sample Preparation and Extraction Methodologies for Analytical Research

The primary goal of sample preparation and extraction is to isolate this compound from complex matrices, such as crude reaction mixtures, or biological samples in non-clinical research, and to remove interfering substances prior to analysis. emu.edu.tr The choice of method depends on the nature of the sample matrix and the analytical technique to be employed.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. scribd.comlibretexts.org For the extraction of the relatively non-polar this compound from an aqueous-based sample, a suitable water-immiscible organic solvent like dichloromethane (B109758) or ethyl acetate would be chosen. jfda-online.com The process involves mixing the sample with the extraction solvent, allowing the target compound to partition into the organic phase. The layers are then separated, and the organic phase containing the analyte is collected. This process can be repeated to maximize recovery. The collected organic extracts are often dried over an anhydrous salt, such as sodium sulfate, to remove residual water before being concentrated. mdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more modern and often more efficient technique than LLE, offering benefits such as reduced solvent consumption and higher sample throughput. mdpi.comrsc.org SPE utilizes a solid adsorbent material packed into a cartridge to retain the analyte or impurities from a liquid sample. rsc.org For this compound, a reversed-phase SPE cartridge (e.g., C18-bonded silica) would be appropriate.

The general procedure involves the following steps:

Conditioning: The SPE cartridge is first washed with a strong solvent like methanol, followed by water or an aqueous buffer to prepare the sorbent for sample loading. mdpi.com

Loading: The sample, often dissolved in a suitable solvent, is passed through the cartridge. This compound, being a relatively non-polar compound, will adsorb onto the non-polar stationary phase.

Washing: The cartridge is then washed with a weak solvent (e.g., a water-methanol mixture) to elute polar impurities while the analyte remains bound to the sorbent. nih.gov

Elution: Finally, a strong, non-polar solvent (e.g., acetonitrile or dichloromethane) is used to elute the purified this compound from the cartridge. nih.gov

The choice between LLE and SPE would depend on the specific research application, sample complexity, and the required level of purity for the subsequent analysis.

Advanced Applications in Chemical Research

Role as Building Blocks in Complex Organic Synthesis

In the realm of synthetic organic chemistry, the strategic use of well-defined building blocks is fundamental to the construction of intricate molecular architectures. cymitquimica.com Ethyl 3-isopropyl-4-methoxybenzoate has emerged as a significant building block, providing a foundational scaffold for the elaboration of more complex structures. utep.edu Its functional groups offer multiple reaction sites for chemists to exploit in multi-step synthetic sequences.

A notable application of this compound is its role as a key starting material in the total synthesis of natural products, particularly those with a phenanthrene (B1679779) core. Research has demonstrated its utility in the synthesis of multicaulin (B1209865) and miltirone-like phenanthrene derivatives, which are investigated for their potential biological activities. nih.govresearchgate.net

Table 1: Synthesis of Phenanthrene Derivative Precursors from this compound

Starting MaterialReagents/ConditionsProductYield (%)Reference
3-isopropyl-4-methoxybenzoic acidEtOH, H₂SO₄, refluxThis compound 84 nih.govresearchgate.net
This compound LiAlH₄, THF3-isopropyl-4-methoxybenzyl alcohol91 nih.gov
3-isopropyl-4-methoxybenzyl alcoholPBr₃, Et₂O3-isopropyl-4-methoxybenzylbromide92 researchgate.net

The structural framework of this compound also lends itself to the synthesis of heterocyclic compounds. While direct examples detailing its use are specific, the reactivity of benzoate (B1203000) derivatives is well-established in condensation and cyclization reactions to form various heterocyclic systems. The presence of the ester, methoxy (B1213986), and isopropyl groups can influence the electronic properties and steric environment of the benzene (B151609) ring, guiding the regioselectivity of cyclization reactions.

The synthesis of novel heterocyclic compounds is an area of intense research due to their wide range of biological activities. aablocks.comopenmedicinalchemistryjournal.com For example, multi-component reactions are often employed to create complex heterocyclic structures like pyranopyrazoles from simpler building blocks. aablocks.com The synthesis of a diazaphosphorine 2-oxide, a phosphorus-containing heterocycle, was achieved through a multi-component cyclization reaction involving precursors with structural similarities to this compound, demonstrating the potential for such building blocks in creating novel ring systems. chem-soc.si

Intermediate in Agrochemical Development

In the field of agrochemical research, there is a continuous effort to develop new and effective agents for crop protection. Pyrano[2,3-c]pyrazole derivatives, for instance, have shown utility as biodegradable agrochemicals. aablocks.com The synthesis of such compounds often relies on multi-component reactions using substituted aromatic precursors.

While direct synthesis of a commercial agrochemical from this compound is not prominently documented, its structural motifs are relevant. The development of insect repellents, such as Ethyl Butylacetylaminopropionate (IR3535), showcases the use of ester-containing aromatic compounds in agrochemical applications. fortunachem.com Furthermore, research into rooting agents has shown that esterification of active compounds, such as the conversion of PLA-Trp to PLA-Trp ethyl ester, can dramatically enhance biological activity. researchgate.net This suggests that the ethyl ester group, as present in this compound, is a valuable feature for modulating the properties of biologically active molecules in an agricultural context. The development of new pesticides often involves creating complex molecules where specific substitution patterns on an aromatic ring are key to efficacy and safety. researchgate.net

Contribution to Specialty Chemical Synthesis

Specialty chemicals are a class of low-volume, high-value products with specific functions. This compound and its analogues serve as intermediates in the synthesis of these targeted molecules. sigmaaldrich.com The term "specialty chemical" encompasses a broad range of products, including pharmaceuticals, agrochemicals, and materials for specific applications.

The synthesis of complex organic molecules for research in medicinal chemistry is a prime example of specialty chemical synthesis. nih.gov Benzoate derivatives are widely used as intermediates in these syntheses. For example, various substituted benzoates are listed as organic building blocks for creating a diverse array of more complex molecules for life science and materials research. sigmaaldrich.combldpharm.com The transformations discussed in the context of natural product and heterocyclic synthesis are quintessential examples of its contribution to producing specialty chemicals. nih.govaablocks.com

Future Research Directions and Unexplored Avenues

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The future of synthesizing Ethyl 3-isopropyl-4-methoxybenzoate will likely pivot towards more sustainable and efficient methodologies. Traditional synthesis, while effective, often relies on harsh reagents and generates significant waste. rsc.orgacs.org Future research is anticipated to focus on the following areas:

Catalytic Systems: The development of novel catalysts is a cornerstone of modern synthetic chemistry. For the synthesis of benzoate (B1203000) esters, research into recyclable catalysts, such as those based on gold or palladium, is showing promise in reducing environmental impact. rsc.orgajol.info These catalysts can facilitate reactions under milder conditions and with higher atom economy.

Alternative Solvents and Reaction Conditions: A key aspect of green chemistry involves minimizing or replacing hazardous solvents. Future synthetic routes for this compound could explore the use of ionic liquids or solvent-free reaction conditions. rsc.orgrsc.org Microwave-assisted synthesis is another avenue that can significantly reduce reaction times and energy consumption compared to conventional heating methods. ajrconline.org

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. The enzymatic synthesis of benzoate esters, for instance through transesterification catalyzed by lipases, presents a greener alternative to traditional chemical methods. emerginginvestigators.org Investigating suitable enzymes for the specific structure of this compound could lead to highly efficient and environmentally benign production methods.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While the direct biological activities of this compound are not extensively documented, its structural motifs are present in molecules with known biological relevance. rsc.orgontosight.ai Future research should aim to elucidate its specific interactions with biological targets.

The presence of the methoxybenzoate moiety suggests potential interactions with various enzymes and receptors. ontosight.ai For instance, substituted benzoates have been studied for their effects on enzymes like α-amylase and for their potential antimicrobial properties. smolecule.comnih.gov The isopropyl and methoxy (B1213986) groups on the benzene (B151609) ring will significantly influence the compound's lipophilicity and electronic properties, which in turn dictate its binding affinity to biological targets.

Future molecular studies could investigate the potential for this compound to act as an inhibitor or modulator of specific enzymes, such as those involved in metabolic or signaling pathways. Understanding these interactions at a molecular level, for example through co-crystallization studies with target proteins, would be crucial for identifying any therapeutic potential.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, saving time and resources in experimental studies. nih.gov For this compound, computational modeling can provide significant insights.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR): By calculating a range of physicochemical descriptors, it is possible to build models that correlate the compound's structure with its potential biological activity or metabolic fate. nih.gov Such models can help in predicting the effects of structural modifications on its properties.

Molecular Docking: These studies can simulate the interaction of this compound with the active sites of various enzymes and receptors. nih.gov This can help in identifying potential biological targets and understanding the molecular basis of any observed activity. For example, docking studies on similar benzoate derivatives have been used to explain their inhibitory effects on enzymes like influenza virus neuraminidase. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic properties of the molecule, such as the electrostatic potential map, which can predict its reactivity and interaction with other molecules. This can also aid in interpreting experimental data from techniques like NMR and IR spectroscopy.

Comprehensive Environmental Fate Assessment and Bioremediation Strategies

The increasing production and use of chemical compounds necessitate a thorough understanding of their environmental impact.

Environmental Fate: The environmental fate of this compound is currently not well-documented. Future research should focus on its persistence, mobility, and potential for bioaccumulation in different environmental compartments. Studies on similar alkyl benzoates suggest that they can be metabolized by microorganisms. industrialchemicals.gov.au The expected pathway would involve hydrolysis of the ester bond to form 3-isopropyl-4-methoxybenzoic acid and ethanol (B145695), which can then be further degraded. industrialchemicals.gov.aulibretexts.org

Bioremediation: Investigating the microbial degradation of this compound is crucial for developing effective bioremediation strategies. Several bacterial strains are known to degrade aromatic compounds, including alkylated benzoates, often through pathways involving dioxygenases and subsequent ring cleavage. nih.govnih.govkarger.com Isolating and characterizing microorganisms capable of degrading this specific compound would be a key step. Advanced techniques like proteomics and metabolomics can help in elucidating the exact biodegradation mechanisms. nih.gov Furthermore, advanced oxidation processes could be explored as a preliminary step to enhance its biodegradability. iwaponline.com

Development of Novel Analytical Probes and Detection Methods

The ability to accurately detect and quantify this compound is essential for research, quality control, and environmental monitoring.

Chromatographic and Spectrometric Methods: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are expected to be effective for the detection and quantification of this compound. ajrconline.orggcms.cz Future work could focus on developing and validating specific methods optimized for various matrices, such as biological fluids or environmental samples.

Novel Probes: A more advanced area of research is the development of novel analytical probes for the specific detection of this ester. This could involve creating molecules that produce a fluorescent or colorimetric signal upon reacting with the target compound. etsu.edubath.ac.uk For example, probes based on boronate esters have been developed for the detection of biological oxidants. frontiersin.org A similar concept could be applied, potentially designing a probe that is selectively activated by an enzyme that hydrolyzes this compound. etsu.edu Another approach could be the use of activity-based probes targeting enzymes that interact with this specific ester. rsc.org

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